molecular formula C9H11ClN2 B1469665 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 28199-19-1

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1469665
CAS No.: 28199-19-1
M. Wt: 182.65 g/mol
InChI Key: ABSNBGOYKMLINX-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound . It is an oil at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H11ClN2 . Its molecular weight is 182.65 .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its melting point is 51-53°C .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline has been studied in the context of chemical synthesis and tautomerism. For instance, its derivatives have been analyzed for tautomer ratios in different solutions, showcasing its versatility in chemical reactions (Kim, Choi, & Lim, 2003). Additionally, the compound's reaction with hydrazine hydrate and its conversion into other chemical structures like pyrrolo[1,5-a]quinoxalines highlight its importance in synthetic chemistry (Kim et al., 2000).

Pharmaceutical Synthesis

In the pharmaceutical sector, this compound has been a focus for the synthesis of various bioactive derivatives. The exploration of its derivatives for antimicrobial activity illustrates its potential application in drug development (Singh et al., 2010). Moreover, its role in the enantioselective hydrogenation of quinoxalines to produce optically pure tetrahydroquinoxalines indicates its significance in creating pharmaceutical compounds with specific chirality (Tang et al., 2009).

Material Science

In material science, this compound has been used in the synthesis of epoxy resins based on the 1,2,3,4-tetrahydroquinoxaline ring system. This application demonstrates its utility in developing novel materials with specific properties (Davies, Johncock, & Jones, 1999).

Optical and Electronic Applications

The compound has also found applications in the study of optical and electronic properties. For example, its derivatives have been used in thin-film preparation and analysis, contributing to advancements in materials science and electronics (El-Ghamaz, Moqbel, & El-Shabaan, 2020).

Safety and Hazards

The safety information for 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate the activity of neurotransmitter receptors, thereby affecting gene expression and cellular metabolism. Studies have demonstrated its impact on the proliferation and differentiation of various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound can lead to alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmitter activity. At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

7-chloro-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNBGOYKMLINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856410
Record name 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28199-19-1
Record name 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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